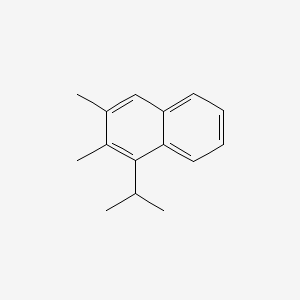
2,3-Dimethyl-1-propan-2-ylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-1-propan-2-ylnaphthalene is an organic compound with the molecular formula C₁₆H₂₀ It is a derivative of naphthalene, characterized by the presence of two methyl groups and a propan-2-yl group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1-propan-2-ylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-1-propan-2-ylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the naphthalene ring using reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄) in ethanol.
Substitution: HNO₃ and H₂SO₄ for nitration, chlorosulfonic acid (HSO₃Cl) for sulfonation.
Major Products Formed
Oxidation: Naphthoquinones and related derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro-naphthalene and sulfonated naphthalene derivatives.
Applications De Recherche Scientifique
2,3-Dimethyl-1-propan-2-ylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-1-propan-2-ylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethylnaphthalene
- 1,2,3-Trimethylnaphthalene
- 2,3,6-Trimethylnaphthalene
Comparison
Compared to similar compounds, 2,3-Dimethyl-1-propan-2-ylnaphthalene is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct physical properties, such as melting and boiling points, as well as unique interactions with biological targets.
Propriétés
Numéro CAS |
89907-31-3 |
|---|---|
Formule moléculaire |
C15H18 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
2,3-dimethyl-1-propan-2-ylnaphthalene |
InChI |
InChI=1S/C15H18/c1-10(2)15-12(4)11(3)9-13-7-5-6-8-14(13)15/h5-10H,1-4H3 |
Clé InChI |
VLODCNGYDDGPFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2C(=C1C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


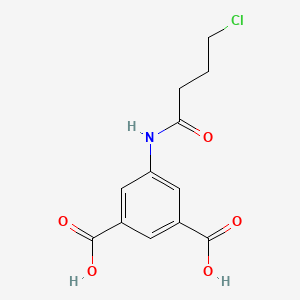
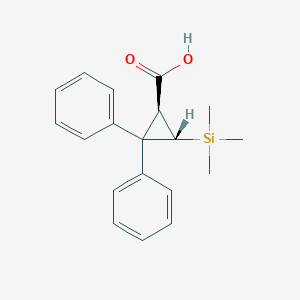
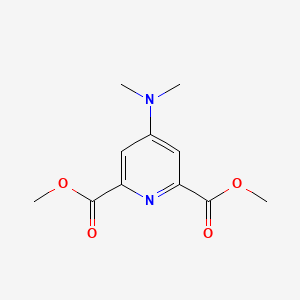

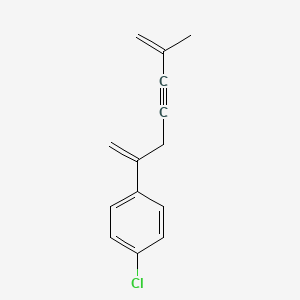
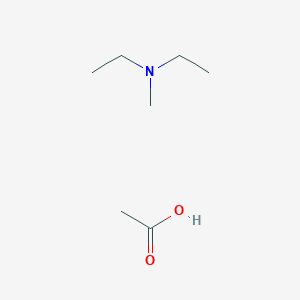
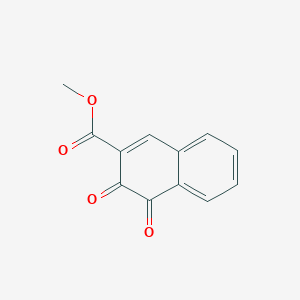
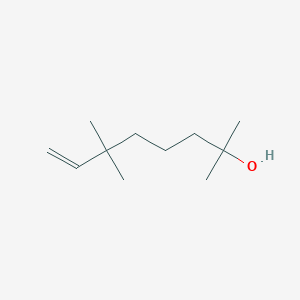
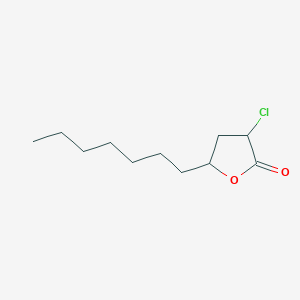

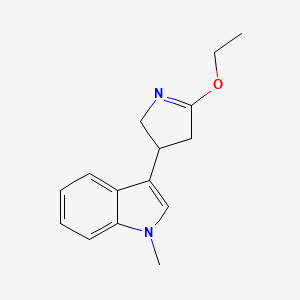
![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)
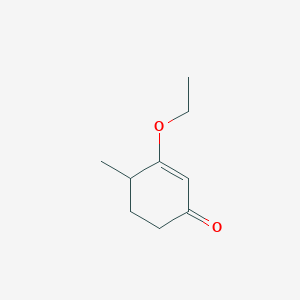
![Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester](/img/structure/B14378348.png)
